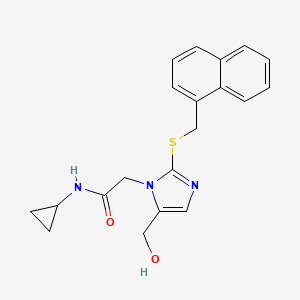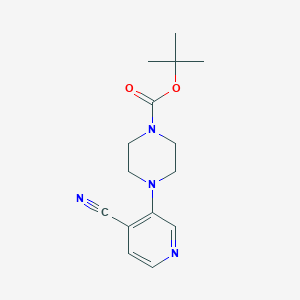
Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H20N4O2 and a molecular weight of 288.35 . It is a derivative of N-Boc piperazine . The compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperazine ring, a pyridine ring, and a tert-butyl ester group . The InChI code for this compound is 1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-11-17-5-4-12(13)10-16/h4-5,11H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .Mecanismo De Acción
TAK-659 selectively inhibits BTK by binding to the enzyme's active site, thereby preventing its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways, including the activation of NF-κB and AKT, which are involved in B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell lymphoma cells, as well as inhibit the proliferation and survival of primary B-cells. Additionally, TAK-659 has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of TAK-659 in lab experiments include its high potency and selectivity for BTK, as well as its ability to induce apoptosis in B-cell lymphoma cells. However, the limitations of TAK-659 include its poor solubility and stability, which can complicate its use in in vivo studies.
Direcciones Futuras
There are several future directions for TAK-659 research, including the development of more stable and soluble formulations for in vivo studies, as well as the investigation of its potential therapeutic applications in other B-cell related disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, the combination of TAK-659 with other targeted therapies, such as PI3K inhibitors, may provide a synergistic effect in the treatment of B-cell lymphomas.
Métodos De Síntesis
TAK-659 is synthesized using a multi-step process that involves the reaction of tert-butyl 4-aminopiperazine-1-carboxylate with 4-cyanopyridine-3-carboxylic acid. The reaction is catalyzed by a combination of organic solvents and reagents, including triethylamine and N,N-dimethylformamide. The resulting product is then purified using a series of chromatographic techniques to obtain the final TAK-659 compound.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various B-cell related disorders, including B-cell lymphomas, leukemias, and autoimmune diseases. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity in B-cell lymphoma models, as well as significant inhibition of B-cell receptor signaling in primary B-cells.
Safety and Hazards
“Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate” is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-11-17-5-4-12(13)10-16/h4-5,11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNJVGQNOKIQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2902443.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2902444.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2902447.png)
![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2902449.png)
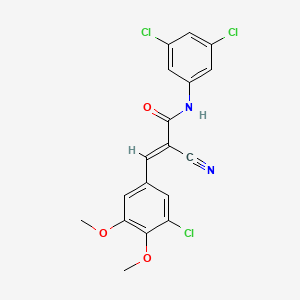
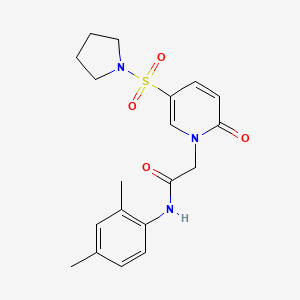
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2902453.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2902455.png)

![6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride](/img/structure/B2902458.png)
![4-Pyrido[2,3-d]pyrimidin-4-yl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2902461.png)
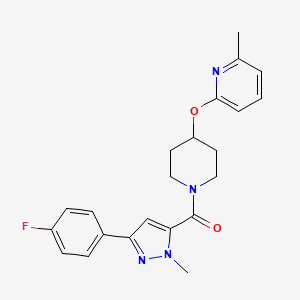
![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2902464.png)
